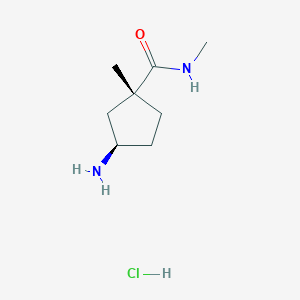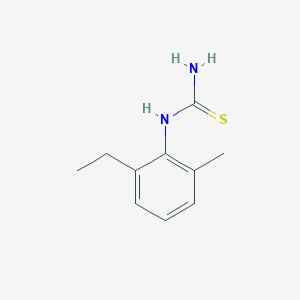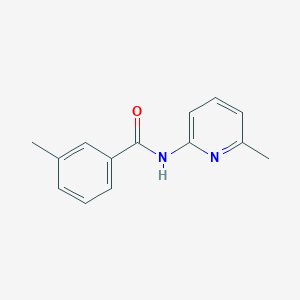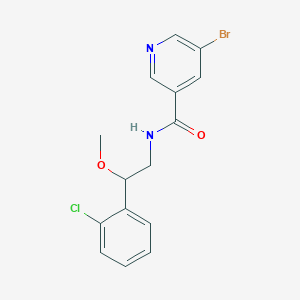![molecular formula C7H15NO3 B2829716 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol CAS No. 1694446-17-7](/img/structure/B2829716.png)
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 1394040-43-7 . It has a molecular weight of 145.2 and its IUPAC name is 2-[3-(aminomethyl)tetrahydro-3-furanyl]ethanol . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Chiral Synthesis and Pharmaceutical Intermediates
Chiral 1,3-oxazinan-2-ones, related to 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol, are synthesized from carbohydrate derivatives, demonstrating their utility as intermediates in pharmaceutical compound synthesis and amino alcohols (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005). This emphasizes the role of chiral compounds in creating bioactive molecules with specific desired activities.
Metal-Free Photosensitized Reactions
The compound has implications in metal-free photosensitization protocols, enabling the introduction of amine and alcohol functionalities into alkene feedstocks in a single step. This approach uses oxime carbonate as a bifunctional reagent, offering a sustainable alternative to traditional methods for synthesizing 1,2-aminoalcohols, crucial components in pharmaceuticals and natural products (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).
Catalytic Applications
The research explores the catalytic use of compounds in diastereoselective amino oxygenation of 1,3-dienes, showcasing the potential to access β-amino alcohols. This method, catalyzed by a cationic heptamethylindenyl Rh(III) complex, highlights the importance of selective oxyamination in synthesizing compounds with widespread applications in pharmaceuticals and agrochemicals (F. Burg, T. Rovis, 2021).
Versatile Synthesis Methods
The compound serves as a precursor in versatile synthesis methods for creating quinoline-3-carboxylic esters and indol-2-acetic esters, important in developing compounds with potential therapeutic applications. These methods demonstrate the compound's role in enabling innovative synthetic routes to complex molecular architectures (B. Gabriele, R. Mancuso, G. Salerno, Elvira Lupinacci, G. Ruffolo, M. Costa, 2008).
Ionic Liquids and Material Science
Research on 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, related to the target compound, delves into the synthesis of hydroxylic ionic liquids with two types of nitrogenous centers. These ionic liquids exhibit unique properties like low glass transition temperatures and high conductivity, underscoring their potential in material science and as electrolytes in various applications (V. Shevchenko, M. Gumenna, V. Korolovych, A. Stryutsky, V. Trachevsky, O. Hrebnov, V. Klepko, N. Klymenko, V. Shumsky, V. Davydenko, Petr A. Ledin, 2017).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c8-5-7(11-4-2-9)1-3-10-6-7/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQICZVTXUISKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829636.png)
![2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2829638.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829640.png)
![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)
![2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2829643.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)


